molecular formula C17H12BrN3 B5325648 3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5325648
M. Wt: 338.2 g/mol
InChI Key: HKLMDPYVPPYVPE-LCYFTJDESA-N
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Description

3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB is a member of the acrylonitrile family, which is known for its diverse range of applications in various fields of science.

Scientific Research Applications

3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Moreover, this compound has been shown to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. This compound has also been found to decrease the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a versatile compound for various scientific research applications. Moreover, this compound has been found to be relatively stable under various experimental conditions, making it suitable for long-term experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Moreover, this compound is a highly reactive compound, and caution must be taken when handling it.

Future Directions

There are several future directions that can be explored with 3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of the potential applications of this compound is in the development of novel anti-cancer drugs. This compound has been shown to exhibit potent anti-cancer activity, and further studies can be conducted to optimize its structure and improve its efficacy. Moreover, this compound can also be explored for its potential applications in the treatment of other diseases, such as inflammation and bacterial infections. Finally, further studies can be conducted to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been synthesized using a simple method and has been found to be relatively stable under various experimental conditions. However, caution must be taken when handling this compound due to its reactive nature. Future studies can be conducted to optimize the structure of this compound and explore its potential applications in the development of novel drugs for various diseases.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 120-130°C. The product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3/c1-11-6-7-15-16(8-11)21-17(20-15)13(10-19)9-12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLMDPYVPPYVPE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CC=C3Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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